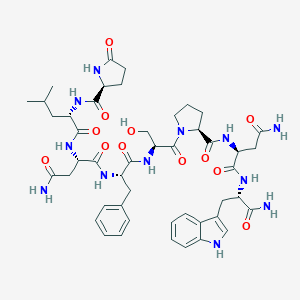
Tem-hrth
Overview
Description
Tem-hrth is a synthetic peptide that has gained significant attention in the scientific community for its potential therapeutic applications. It is a peptide that has been synthesized based on a naturally occurring peptide found in the venom of the scorpion, Heterometrus laoticus. The peptide has been found to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. In
Scientific Research Applications
Nanostructured Magnesium Hydride Characterization : Surrey, Schultz, and Rellinghaus (2017) highlighted the use of environmental TEM for studying nanostructured hydrides, like magnesium hydride, relevant for solid-state hydrogen storage. They emphasized the importance of HRTEM in understanding hydrogenation and dehydrogenation reactions at the nanoscale under application conditions (Surrey, Schultz, & Rellinghaus, 2017).
Genomic Studies in Plant Research : Simko (2016) discussed the application of HRM (High-Resolution Melting) analysis in plant research for detecting DNA polymorphism, which is crucial for gene mapping, testing food products, and other aspects of plant genetics (Simko, 2016).
Ultrastructural Imaging of Cellular Components : Lam et al. (2021) proposed a standardized method using TEM to measure the morphology of subcellular structures such as mitochondria, ER, lysosomes, and autophagosomes. This approach aids in investigating metabolic disorders (Lam et al., 2021).
Nanomaterials and Properties : Howe, Mori, and Wang (2008) introduced the use of in situ HRTEM for studying nanomaterials, which helps in understanding phenomena like alloy phase formation and the behavior of carbon nanotubes and nanowires at the atomic level (Howe, Mori, & Wang, 2008).
Tissue Engineering and Regenerative Medicine : Furth, Atala, and Van Dyke (2007) emphasized the role of TEM in designing smart biomaterials for tissue engineering, highlighting its importance in understanding the interactions between stem cells and the extracellular matrix for tissue regeneration (Furth, Atala, & Van Dyke, 2007).
Characterization of Electrochemical Power Sources : Marassi and Nobili (2009) discussed TEM's application in characterizing materials in electrochemical devices, demonstrating its capability to analyze materials at the atomic scale (Marassi & Nobili, 2009).
Fertility Preservation in Cancer Patients : Camboni et al. (2008) used TEM to evaluate the integrity of oocytes and ovarian tissue, crucial for developing protocols to preserve female fertility in cancer patients (Camboni et al., 2008).
In Situ Studies for Energy Materials : Zhang et al. (2019) summarized recent developments in in situ TEM techniques for studying energy materials, such as rechargeable batteries and photovoltaics, highlighting their role in revealing mechanisms at the nanoscale (Zhang et al., 2019).
properties
IUPAC Name |
(2S)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H62N12O12/c1-24(2)17-31(54-41(65)29-14-15-39(63)52-29)42(66)56-33(20-37(48)61)45(69)55-32(18-25-9-4-3-5-10-25)43(67)58-35(23-60)47(71)59-16-8-13-36(59)46(70)57-34(21-38(49)62)44(68)53-30(40(50)64)19-26-22-51-28-12-7-6-11-27(26)28/h3-7,9-12,22,24,29-36,51,60H,8,13-21,23H2,1-2H3,(H2,48,61)(H2,49,62)(H2,50,64)(H,52,63)(H,53,68)(H,54,65)(H,55,69)(H,56,66)(H,57,70)(H,58,67)/t29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRUMIVKQHSEGP-VTGDPKQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H62N12O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156208 | |
| Record name | Tem-hrth | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
987.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tem-hrth | |
CAS RN |
129612-52-8 | |
| Record name | Tem-hrth | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129612528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tem-hrth | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,4-Dioxa-7-thiaspiro[4.4]nonane](/img/structure/B141376.png)







![3-Ethenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B141391.png)

![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate](/img/structure/B141395.png)